REACTION_CXSMILES
|
[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].Cl[C:10]1[CH:11]=[C:12]2[C:17](=[O:18])[N:16]([CH3:19])[C:14](=[O:15])[C:13]2=[CH:20][CH:21]=1>>[O:1]([C:10]1[CH:11]=[C:12]2[C:17](=[O:18])[N:16]([CH3:19])[C:14](=[O:15])[C:13]2=[CH:20][CH:21]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[O-]C1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(=O)N(C2=O)C)=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C2C(C(=O)N(C2=O)C)=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |